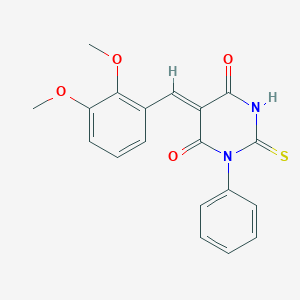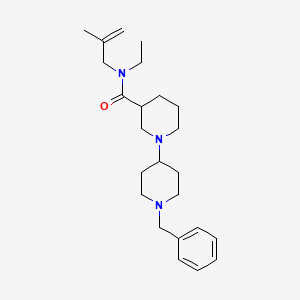![molecular formula C21H28N2O2 B6132143 N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide](/img/structure/B6132143.png)
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and has since been used in scientific research due to its psychoactive properties. TFMPP has been found to have a range of biochemical and physiological effects on the human body. In
Mecanismo De Acción
The exact mechanism of action of N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide is not fully understood. However, it is believed to act on the serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has been found to increase the release of serotonin in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has been found to have a range of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature. N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has also been found to affect the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These effects may contribute to its psychoactive properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-studied for its psychoactive properties. However, there are also limitations to its use. N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has been classified as a Schedule I controlled substance in the United States, which restricts its use and availability for research purposes. Additionally, the psychoactive effects of N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide may make it difficult to control for confounding variables in lab experiments.
Direcciones Futuras
There are several future directions for research on N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide. One area of interest is its potential use in the treatment of various psychiatric disorders, including depression and anxiety. Further research is needed to fully understand the mechanism of action of N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide and its effects on the brain. Additionally, there is a need for more research on the long-term effects of N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide use, particularly in the context of recreational drug use.
Métodos De Síntesis
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide is synthesized by the reaction of 3-furoic acid with 1-(2-phenylethyl)piperidine in the presence of thionyl chloride. This reaction produces 3-(1-(2-phenylethyl)piperidin-3-yl)-2,5-dimethylfuran, which is then converted to N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide by treatment with trifluoroacetic anhydride. The purity of the final product can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has been used in scientific research to study its psychoactive properties. It has been found to have a range of effects on the human body, including changes in mood, perception, and behavior. N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has also been studied for its potential use in the treatment of various psychiatric disorders, including depression and anxiety.
Propiedades
IUPAC Name |
N,2,5-trimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16-14-20(17(2)25-16)21(24)22(3)19-10-7-12-23(15-19)13-11-18-8-5-4-6-9-18/h4-6,8-9,14,19H,7,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCVNNHWTLRFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(C)C2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4'-(aminomethyl)biphenyl-2-yl]methanol](/img/structure/B6132062.png)


![2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B6132093.png)
![1'-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidin-3-ol](/img/structure/B6132098.png)

![N-{3-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide](/img/structure/B6132109.png)
![1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6132127.png)
![3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6132139.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)vinyl]-2-[(5-methyl-2-furyl)methyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6132140.png)
amino]-4-oxobutanoate](/img/structure/B6132142.png)
![3-iodo-1-[(1H-1,2,4-triazol-3-ylimino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B6132150.png)
![1-(2-methoxy-6-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6132154.png)
![1-(2-butyl-1H-imidazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132159.png)